molecular formula C6H6FNO5S B2910127 Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate CAS No. 2309469-10-9

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate

Cat. No. B2910127
CAS RN: 2309469-10-9
M. Wt: 223.17
InChI Key: LMSHRTOFGBTSIO-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the type of compound it is (for example, an ester or an alkane) and the functional groups present .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. For example, the synthesis of some compounds involves condensation reactions of substituted benzaldehydes and substituted aniline .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. For example, some compounds can undergo fluorosulfonylation with fluorosulfonyl radicals .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. For example, some compounds are relatively inert chemically and able to resist decomposition at elevated temperatures .

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. For example, some compounds might inhibit a particular enzyme, while others might bind to a receptor .

Safety and Hazards

This involves studying the potential risks associated with handling or exposure to the compound. Safety data sheets often provide this information, including hazards, precautionary statements, and first-aid measures .

properties

IUPAC Name

methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSHRTOFGBTSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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